4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate: is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a methoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyran ring, followed by the introduction of the pyrimidine group through a nucleophilic substitution reaction. The final step involves esterification with 4-methoxybenzoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to a hydroxyl group.
Substitution: The methoxy group in the benzoate ester can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting or modulating their activity. The sulfur atom in the pyrimidine ring may also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
[4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] 4-methoxybenzoate: Lacks the sulfur atom, which may result in different reactivity and biological activity.
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness: The presence of both the sulfur atom and the methoxy group in 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate makes it unique in terms of its chemical reactivity and potential applications. The sulfur atom can participate in redox reactions, while the methoxy group can influence the compound’s solubility and interaction with biological molecules.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-13-5-3-12(4-6-13)17(22)25-16-10-24-14(9-15(16)21)11-26-18-19-7-2-8-20-18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVYCKRYIBJFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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